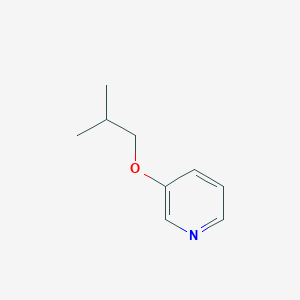

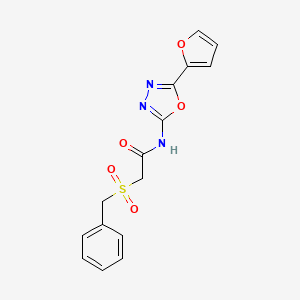

![molecular formula C15H15NO4 B2915778 (3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl) acetate CAS No. 2137589-66-1](/img/structure/B2915778.png)

(3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl) acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Research groups worldwide have directed their efforts toward the stereoselective preparation of the 8-azabicyclo[3.2.1]octane scaffold , which serves as the central core for the family of tropane alkaloids . These alkaloids exhibit diverse and intriguing biological activities. Most approaches involve constructing an acyclic starting material with the necessary stereochemical information, enabling controlled formation of the bicyclic scaffold. Alternatively, some methodologies achieve stereochemical control directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes starting from achiral tropinone derivatives .

科学的研究の応用

Stereoselective Synthesis and Conversion

- A study by Mollet et al. (2012) demonstrated the use of related bicyclic β-lactams for synthesizing methyl cis-3-aminotetrahydrofuran-2-carboxylates, highlighting a method alternative to known preparations and useful in drug design (Mollet, D’hooghe, & Kimpe, 2012).

Novel Building Blocks for Drug Discovery

- Denisenko et al. (2017) developed a rapid synthesis method for substituted 3-azabicyclo[3.2.0]heptanes, using common chemicals and aiming at drug discovery applications (Denisenko et al., 2017).

Transformation into Bicyclic β-Lactams

- Piens et al. (2016) described the preparation of cis-3-aryl-4-hydroxy-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, a novel class of C-fused bicyclic β-lactams with potential as β-lactamase inhibitors (Piens et al., 2016).

Photochemical Synthesis

- A research by Jirásek et al. (2017) demonstrated the flavin-mediated visible-light [2+2] photocycloaddition of nitrogen- and sulfur-containing dienes, a method towards the synthesis of phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes (Jirásek et al., 2017).

Antibacterial and Antifungal Activity

- Chavan et al. (2020) synthesized azetidine derivatives and screened them for antibacterial and antifungal activities, indicating their potential in medicinal applications (Chavan, Jadhav, Farooqui, & Rai, 2020).

Conformational Studies

- The work by Yoon and Shin (1996) on Penicillin V Benzhydryl Ester Sulfoxide Monohydrate, which contains a similar 1-azabicyclo[3.2.0]heptane moiety, contributed to understanding the conformational aspects of these compounds (Yoon & Shin, 1996).

特性

IUPAC Name |

(3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-9(17)20-12-7-11-13(12)15(19)16(14(11)18)8-10-5-3-2-4-6-10/h2-6,11-13H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVZGCXQDCEPME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2C1C(=O)N(C2=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

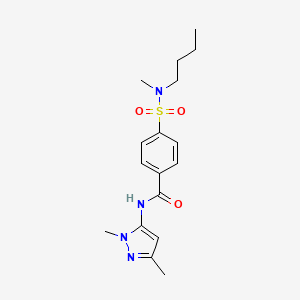

![Methyl 7-isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2915702.png)

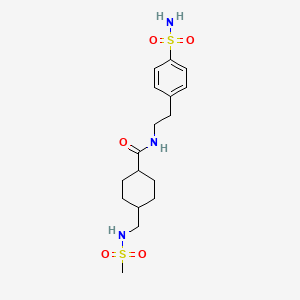

![N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide](/img/structure/B2915703.png)

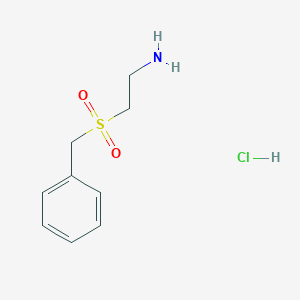

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2915704.png)

![Methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2915706.png)

![N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2915710.png)

![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2915714.png)